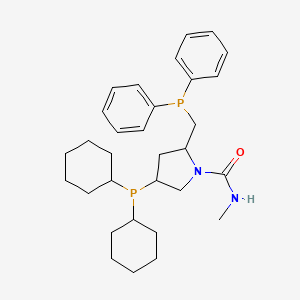

4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide

Description

4-Dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide (CAS 122709-72-2, molecular formula C₃₁H₄₄N₂OP₂) is a chiral phosphine ligand featuring a pyrrolidine backbone substituted with two distinct phosphine groups: a dicyclohexylphosphanyl group and a diphenylphosphanylmethyl moiety, along with an N-methylcarboxamide functional group . The compound is air- and light-sensitive, requiring storage under inert atmospheres at 2–8°C . Hazard statements (H302, H315, etc.) highlight its toxicity and irritancy, necessitating careful handling .

Properties

IUPAC Name |

4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREAVWOTKQHAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of dicyclohexylphosphine with diphenylphosphine in the presence of a base to form the phosphanyl groups. These groups are then attached to a pyrrolidine ring through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to its phosphine form.

Substitution: Nucleophilic substitution reactions are common, where the phosphanyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and amines are typically employed.

Major Products

The major products formed from these reactions include various phosphine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis reactions.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets include metal ions such as palladium and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key attributes of the target compound with related ligands:

Coordination Behavior and Catalytic Utility

- Target Compound: The two phosphine groups provide asymmetric steric environments, favoring chiral induction in metal complexes. However, the carboxamide group likely remains non-coordinating, focusing reactivity on the phosphine donors .

- 2,6-Bis(diphenylphosphanylmethyl)benzene : The rigid benzene core and symmetric bis-phosphine structure stabilize Mg and Ca Grignard reagents by preventing covalent bond formation. This ligand’s rigidity contrasts with the target compound’s flexible pyrrolidine ring, which may allow adaptive coordination geometries.

- Pyridine-Phosphine Pt(II) Complex : Coordination via pyridine N and P atoms forms a six-membered chelate ring, yielding square-planar Pt(II) geometries. The target compound’s lack of aromatic N donors limits direct comparison but highlights the versatility of phosphine ligands in tuning metal electronic properties.

Stability and Handling

- The target compound’s air sensitivity contrasts with the Mg/Ca complexes stabilized by 2,6-bis(diphenylphosphanylmethyl)benzene, which resist ether degradation under controlled conditions .

- The Pt(II) complex in benefits from intramolecular C–H···Cl interactions, enhancing crystalline stability—a feature absent in the target compound’s structure.

Biological Activity

Overview of the Compound

Chemical Name: 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide

Molecular Formula: C23H32N2P2O

Molecular Weight: 418.48 g/mol

This compound belongs to a class of organophosphorus compounds, which are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties.

Antitumor Activity

Research indicates that organophosphorus compounds can exhibit significant antitumor properties. The specific compound may act by:

- Inhibiting Cell Proliferation: Studies have shown that similar phosphanyl compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Pathways: Potential pathways include the inhibition of protein kinases involved in cancer cell signaling.

Antibacterial and Antifungal Properties

Organophosphorus compounds are also noted for their antimicrobial activities. The compound may exhibit:

- Bactericidal Effects: Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Fungal Inhibition: Some studies suggest that these compounds can inhibit the growth of fungi by interfering with ergosterol synthesis.

The precise mechanism of action for this compound is still under investigation. However, it may involve:

- Interaction with Enzymes: Phosphorus-containing compounds often act as enzyme inhibitors, affecting various biochemical pathways.

- Cell Membrane Disruption: The lipophilic nature of the compound may allow it to integrate into cell membranes, altering their integrity and function.

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antibacterial | Disruption of bacterial membranes | |

| Antifungal | Inhibition of ergosterol synthesis |

Notable Research Findings

- Antitumor Studies: A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines.

- Antimicrobial Activity: Research published in Antimicrobial Agents and Chemotherapy found that phosphanyl compounds showed significant activity against both gram-positive and gram-negative bacteria.

- Mechanistic Insights: A recent investigation into the cellular mechanisms indicated that these compounds might induce oxidative stress in target cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.